JDTic
Overview
Description
JDTic is a selective, long-acting antagonist of the kappa-opioid receptor. It is a 4-phenylpiperidine derivative, structurally related to analgesics such as pethidine and ketobemidone, and more closely to the mu-opioid receptor antagonist alvimopan . This compound has been studied for its potential therapeutic applications in treating depression, anxiety, stress-induced cocaine relapse, and nicotine withdrawal .
Mechanism of Action
Target of Action
JDTic is a selective, long-acting antagonist of the κ-opioid receptor (KOR) . The κ-opioid receptor is a type of opioid receptor that has a high affinity for the opioid peptide dynorphin . The κ-opioid receptor plays a crucial role in pain perception, consciousness, motor control, and mood .
Mode of Action
This compound interacts with the κ-opioid receptor, blocking its activity . This interaction prevents the receptor from responding to its natural ligands, thereby inhibiting the downstream effects of κ-opioid receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the κ-opioid receptor signaling pathway . By blocking the activity of the κ-opioid receptor, this compound inhibits the downstream effects of receptor activation, which include analgesia, sedation, and dysphoria .
Pharmacokinetics
This compound has a very long duration of action, with effects seen for up to several weeks after administration of a single dose . In terms of ADME properties, this compound is absorbed and distributed throughout the body, where it exerts its effects primarily on the κ-opioid receptor . It is slowly eliminated from the brain, which may contribute to its long-lasting effects .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of κ-opioid receptor activity . This inhibition can lead to a variety of effects, including potential antidepressant, anxiolytic, and anti-stress effects . This compound also shows robust activity in animal models of depression, anxiety, stress-induced cocaine relapse, and nicotine withdrawal .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the absorption, distribution, metabolism, and excretion of this compound . Additionally, the specific cellular environment can impact the binding of this compound to the κ-opioid receptor .
Biochemical Analysis
Biochemical Properties
JDTic has a significant role in biochemical reactions, particularly in its interactions with the kappa opioid receptor . The compound’s high affinity and subtype selectivity for the KOR are due to the specific molecular interactions within the ligand-binding pocket .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the kappa opioid receptor. This interaction influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the kappa opioid receptor . This binding leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in specific metabolic pathways through its interaction with the kappa opioid receptor
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its interaction with the kappa opioid receptor
Preparation Methods
Synthetic Routes and Reaction Conditions
The design and discovery of JDTic as a potent and selective kappa-opioid receptor antagonist used the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine pharmacophore as the lead structure . The synthesis involves multiple steps, including the formation of the piperidine ring and the introduction of the hydroxyphenyl group. Specific reaction conditions and reagents used in the synthesis include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydroxyphenyl Group: This step involves the use of reagents such as phenylboronic acid and palladium catalysts to introduce the hydroxyphenyl group onto the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
JDTic undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
JDTic has been extensively studied for its potential therapeutic applications in various fields:
Chemistry: Used as a tool compound to study the kappa-opioid receptor and its interactions with other molecules.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential to treat conditions such as depression, anxiety, and addiction.
Industry: Potential applications in the development of new pharmaceuticals targeting the kappa-opioid receptor.
Comparison with Similar Compounds
JDTic is unique in its long-acting antagonistic effects on the kappa-opioid receptor. Similar compounds include:
Norbinaltorphimine: Another kappa-opioid receptor antagonist with a different structural scaffold.
Alvimopan: A mu-opioid receptor antagonist structurally related to this compound.
RTI-194: A methylated analog of this compound with similar pharmacokinetic properties.
This compound’s uniqueness lies in its high selectivity for the kappa-opioid receptor and its long duration of action, making it a valuable tool for studying the kappa-opioid system and its potential therapeutic applications .
Properties
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-1-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-3-methylbutan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O3/c1-18(2)26(30-27(34)25-13-20-8-9-24(33)12-21(20)15-29-25)17-31-11-10-28(4,19(3)16-31)22-6-5-7-23(32)14-22/h5-9,12,14,18-19,25-26,29,32-33H,10-11,13,15-17H2,1-4H3,(H,30,34)/t19-,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVXBBHTMQJRSX-VMGNSXQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(C(C)C)NC(=O)C3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](C(C)C)NC(=O)[C@H]3CC4=C(CN3)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433301 | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361444-66-8 | |
Record name | JDTic | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361444-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JDTIC | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0361444668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JDTic | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JDTIC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C6FZ6UXC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.